5'-Azido-5'-deoxy-2'-o-methyluridine
描述
Overview of Nucleoside Analogues in Chemical Biology and Medicinal Chemistry Research
Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govnih.gov These analogues are pivotal tools in the fields of chemical biology and medicinal chemistry, serving a wide range of functions from therapeutic agents to molecular probes. tandfonline.comumn.edu By making small, strategic modifications to the natural nucleoside scaffold—either the sugar moiety or the nucleobase—scientists can create molecules with profound biological effects. nih.gov These modifications can disrupt metabolic pathways, inhibit enzymes involved in nucleic acid synthesis, or introduce new functionalities for labeling and detection. nih.govmdpi.com
In medicinal chemistry, nucleoside analogues have a rich history as potent antiviral and anticancer agents. nih.govmdpi.com Their ability to be recognized by cellular enzymes and incorporated into growing DNA or RNA chains often leads to chain termination or non-functional nucleic acids, thereby inhibiting viral replication or cancer cell proliferation. mdpi.com In chemical biology, these molecules are indispensable for studying the complex processes of cellular life. nih.gov They allow researchers to probe DNA-protein interactions, track the synthesis and localization of nucleic acids in real-time, and construct novel biomolecular conjugates with tailored properties. nih.govbiosynth.com The versatility and impact of nucleoside analogues underscore their importance as a cornerstone of modern biochemical and therapeutic research. nih.gov
Classification and Structural Features of 5'-Azido-5'-deoxy-2'-O-methyluridine as a Modified Uridine (B1682114) Nucleoside Analogue
This compound is a synthetically modified pyrimidine (B1678525) nucleoside. Structurally, it is an analogue of the natural RNA nucleoside, uridine. Its classification is based on three key modifications to the standard uridine structure:
5'-Azido Group : The hydroxyl group (-OH) at the 5' position of the ribose sugar is replaced with an azide (B81097) group (-N₃). This substitution is critical as it removes the site for phosphorylation and introduces a bioorthogonal chemical handle. The azide group is relatively stable under physiological conditions but can participate in specific, highly efficient chemical reactions. nih.govd-nb.info
5'-Deoxy : The term "deoxy" at the 5' position signifies the removal of the oxygen atom that would normally be part of the 5'-hydroxyl group. This is inherent in the change to an azido (B1232118) group.
2'-O-Methyl Group : The hydroxyl group at the 2' position of the ribose sugar is replaced by a methoxy (B1213986) group (-OCH₃). This modification is significant because the 2'-hydroxyl group is crucial for the chemical reactivity of RNA and its recognition by many enzymes. The presence of the 2'-O-methyl group increases the stability of the nucleoside, particularly within an oligonucleotide, by providing resistance to nuclease degradation.
These combined features make this compound a stable, versatile molecule primarily designed for bioconjugation applications, most notably "click chemistry". medchemexpress.com
属性
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLIVFPXXFWEK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579023 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194034-68-9 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Modified Nucleosides
Intracellular Metabolism and Phosphorylation Pathways
5'-Azido-5'-deoxy-2'-O-methyluridine, a purine (B94841) nucleoside analog, undergoes intracellular metabolism to exert its biological effects. medchemexpress.commedchemexpress.com Like other nucleoside analogs, it is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. The initial phosphorylation to the monophosphate derivative is a critical step, often carried out by deoxycytidine kinase or other nucleoside kinases. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are catalyzed by nucleoside monophosphate and diphosphate kinases, respectively.
The efficiency of this phosphorylation cascade is a key determinant of the compound's activity. While specific data on the phosphorylation of this compound is not extensively detailed in the provided results, the metabolism of similar azido-nucleosides, such as 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), has been studied. In human peripheral blood mononuclear cells, AzdU is predominantly metabolized to its 5'-monophosphate form. nih.gov The levels of the corresponding diphosphate and triphosphate are significantly lower. nih.gov This suggests that the initial phosphorylation may be efficient, but subsequent steps could be rate-limiting.
Interference with Nucleic Acid Synthesis and Replication
The primary mechanism of action for many nucleoside analogs, including those with purine-like structures, is the disruption of nucleic acid synthesis and replication. medchemexpress.commedchemexpress.com This interference is a cornerstone of their therapeutic potential.
Inhibition of DNA Polymerases and Reverse Transcriptases
Once converted to its triphosphate form, this compound can act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases and viral reverse transcriptases. The structural similarity to endogenous nucleosides allows it to be recognized by these enzymes.
Mechanisms of Viral DNA/RNA Replication Inhibition
The inhibition of viral replication is a key application for many nucleoside analogs. They can serve as substrates for viral polymerases, leading to their incorporation into the viral genome. This can disrupt the replication process through several mechanisms. One of the primary mechanisms is chain termination, as described above. nih.gov
The presence of modifications on the sugar moiety, such as the 2'-O-methyl group in this compound, can influence the interaction with viral RNA-dependent RNA polymerases (RdRps). mdpi.com For some RNA viruses, nucleoside analogs with a 3'-hydroxyl group can still function as chain terminators. nih.gov
Non-Obligate Chain Termination Mechanisms (for 2'-modified analogues)
Nucleoside analogs that possess a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond, can still terminate chain elongation through a mechanism known as non-obligate chain termination. mdpi.comnih.gov In this scenario, after the analog is incorporated into the growing nucleic acid chain, its modified sugar residue can create steric hindrance within the polymerase's active site. mdpi.com This can impede the translocation of the polymerase along the template or prevent the proper binding of the next incoming nucleotide, ultimately leading to the cessation of synthesis. mdpi.com
Specifically for 2'-modified analogues, the modification can cause a disruption of the hydrogen-bonding network or create unfavorable steric interactions. For example, a 2'-methyl group can lead to repulsion with the incoming nucleotide, preventing its incorporation. mdpi.com This type of termination, where the chain stops immediately after the incorporation of the analog, is sometimes referred to as pseudo-obligate chain termination. mdpi.com
Induction of Cellular Responses
Beyond direct interference with DNA synthesis, modified nucleosides can trigger a cascade of cellular events, leading to programmed cell death, or apoptosis.
Apoptosis Induction Pathways at the Cellular Level
The inhibition of DNA synthesis and the accumulation of stalled replication forks are potent signals for the cell to initiate apoptosis. medchemexpress.commedchemexpress.comnih.gov This is a critical component of the anticancer activity of many nucleoside analogs. medchemexpress.commedchemexpress.com
Studies on related compounds, such as 5-aza-2'-deoxycytidine (5-AZA-CdR), have shown that they can induce apoptosis through both extrinsic and intrinsic pathways. waocp.org These pathways involve the regulation of various pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) genes. waocp.org For example, 5-AZA-CdR has been demonstrated to induce apoptosis in hepatocellular carcinoma and human squamous cell carcinoma cells. nih.govresearchgate.netplos.org This induction can be significant and is a key mechanism of its cell growth inhibition. nih.gov
Interactions with Biological Targets
The modified nucleoside this compound is a synthetic analog of the naturally occurring nucleoside uridine (B1682114). Its unique structural modifications—an azido (B1232118) group (N₃) at the 5' position and a methyl group at the 2'-hydroxyl position of the ribose sugar—dictate its interactions with biological molecules. These interactions are fundamental to its application as a research tool, particularly in the field of chemical biology.
The enzymatic interactions of this compound are not extensively documented in dedicated studies. However, by examining enzymes that process similar substrates, we can infer its potential behavior.
Nucleoside Hydrolases: A novel 2'-O-methyluridine hydrolase (RK9NH), identified from metagenomic libraries, demonstrates the cellular capability to process 2'-O-methylated nucleosides. mdpi.com This enzyme catalyzes the hydrolysis of the N-glycosidic bond in 2'-O-methyluridine to release the uracil (B121893) base. mdpi.com The RK9NH enzyme is also capable of converting 5-fluoro-2'-O-methyluridine into 5-fluorouracil, indicating that a substitution at the C5 position of the uracil base is tolerated. mdpi.com This suggests that this compound could potentially be a substrate for or an inhibitor of such hydrolases, although specific kinetic data are not available. The enzyme's primary specificity is for the ribose moiety, requiring the hydroxyl groups for maximal activity, but the impact of a 5'-azido modification on binding or catalysis has yet to be determined. nih.gov
Pyrimidine (B1678525) Deoxyribonucleoside Kinases: Specific inhibitory data for this compound against pyrimidine deoxyribonucleoside kinases are not available in the current literature. Generally, nucleoside analogs require phosphorylation by kinases to become active inhibitors of DNA or RNA synthesis. For instance, other pyrimidine-based azido nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), are activated by these kinases. However, the azido group at the 5' position of this compound fundamentally alters the substrate's structure at the very site where the initial phosphorylation would need to occur, making it an unlikely substrate for these enzymes.
Table 1: Enzyme Interactions with Related Uridine Analogs This table presents data for enzymes acting on substrates structurally related to this compound to provide context for its potential interactions.
| Enzyme | Substrate/Inhibitor | Organism/Source | Observed Effect | Reference |
|---|---|---|---|---|
| 2'-O-Methyluridine Hydrolase (RK9NH) | 2'-O-Methyluridine | Metagenomic Library | Substrate hydrolysis | mdpi.com |
| 2'-O-Methyluridine Hydrolase (RK9NH) | 5-Fluoro-2'-O-methyluridine | Metagenomic Library | Conversion to 5-fluorouracil | mdpi.com |
| Riboside Hydrolase (TvRH) | Uridine | Trichomonas vaginalis | Efficient hydrolysis (kcat = 2.0 s⁻¹) | nih.gov |
| Riboside Hydrolase (TvRH) | 5-methyluridine | Trichomonas vaginalis | Slow hydrolysis | nih.gov |
| DNA Polymerase I | 5-azido-2'-deoxyuridine 5'-triphosphate (5-N₃dUTP) | Escherichia coli | Substrate for DNA synthesis | nih.gov |
| DNA Polymerase α | 5-Aza-2'-deoxycytidine 5'-triphosphate | Mammalian cells | Substrate for DNA synthesis, weak competitive inhibitor vs dCTP (Ki = 4.3 µM) | nih.gov |
The structure of this compound, specifically the azide (B81097) at the 5' position, prevents its direct incorporation into a growing nucleic acid chain by DNA or RNA polymerases. These enzymes catalyze the formation of a phosphodiester bond by adding the 5'-triphosphate of a nucleotide to the 3'-hydroxyl group of the preceding nucleotide. Since this compound lacks a 5'-hydroxyl group for phosphorylation, it cannot be converted into the necessary triphosphate substrate.
However, its utility lies in the chemical synthesis of modified oligonucleotides. It can be incorporated as a building block during solid-phase synthesis. The primary functional consequence of incorporating this molecule is the introduction of a reactive azide handle into the DNA or RNA strand. medchemexpress.commedchemexpress.com This azide group is bio-inert but can undergo specific, highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This allows for the precise attachment of various functional molecules, such as fluorescent dyes or biotin (B1667282) tags, for imaging and purification applications.
Studies on analogous compounds support the principle that polymerases can recognize and incorporate nucleosides with modified bases. For example, 5-azidomethyl-2'-deoxyuridine (B518367) (5-AmdU) is cell-permeable and can be incorporated into replicating DNA in place of thymidine (B127349). jenabioscience.com Similarly, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N₃dUTP) has been shown to be a substrate for E. coli DNA polymerase I, enabling the synthesis of photoactive DNA. nih.gov The incorporation of another analog, 5-Aza-2'-deoxycytidine, into DNA leads to the inhibition of DNA methylase, demonstrating a significant functional consequence. nih.gov These examples show the tolerance of cellular machinery for modified bases, although the positioning of the azide at the 5' carbon in this compound directs its use toward chemical synthesis rather than enzymatic incorporation.
Radical Chemistry of Azido Groups in Biological Systems
The azido group is not merely a passive chemical handle; it possesses a unique reactivity, particularly in its ability to form highly reactive radical species. This chemistry is central to the interest in azidonucleosides as potential therapeutic agents. digitellinc.com
Azido-modified nucleosides are effective precursors for the generation of nitrogen-centered radicals (NCRs) under reductive conditions. mdpi.comnih.gov The addition of an electron, for instance from radiation, to an azidonucleoside can lead to the cleavage of the N-N₂ bond, releasing dinitrogen gas and forming a highly reactive aminyl radical (R-NH•). digitellinc.com
Table 2: Generation of Nitrogen-Centered Radicals from Azidonucleosides
| Precursor Compound | Radical Generation Method | Primary Radical Formed | Biological Implication | Reference |
|---|---|---|---|---|
| 5'-azido-5'-deoxythymidine | Radiation-produced electrons | C5'-aminyl radical (C5'-NH•) | DNA damage, radiosensitization | mdpi.com |
| 2'-azido-2'-deoxy pyrimidine nucleotides | Enzyme action (Ribonucleotide Reductase) | Sulfinylimine radical | Enzyme inactivation | nih.gov |
| 5-azidomethyl-2'-deoxyuridine (5-AmdU) | Radiation-produced electrons | Aminyl radical (RNH•) | Radiosensitization of tumor cells | researchgate.net |
| General Azidonucleosides (RN₃) | Dissociative electron attachment | Aminyl (RNH•) or Iminyl (R=N•) radicals | Basis for radiosensitization | digitellinc.com |
Research on 5'-azido-5'-deoxythymidine, a close structural analog of this compound, has shown that electron attachment indeed generates a C5'-aminyl radical. mdpi.com These oxidizing radicals are highly reactive and can abstract hydrogen atoms from nearby molecules, such as the methyl group of a thymine (B56734) base, leading to further radical-mediated damage. mdpi.com
The primary biological implication of this process is radiosensitization. digitellinc.comresearchgate.net By incorporating azidonucleosides into the DNA of cancer cells, subsequent radiation therapy can trigger the formation of these destructive nitrogen-centered radicals directly within the genome. This augments the cell-killing effects of the radiation, potentially increasing the efficacy of cancer treatment. researchgate.net The formation of these oxidizing radicals from azidonucleosides under reductive (hypoxic) conditions, often found in tumors, makes them particularly promising agents for enhancing radiochemotherapy. digitellinc.com
Academic Research Applications and Methodologies
Applications in Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The azide (B81097) group of 5'-Azido-5'-deoxy-2'-o-methyluridine is a key functional group for two major types of click chemistry reactions. medchemexpress.com
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. nih.gov this compound serves as a click chemistry reagent containing the necessary azide group for this reaction. medchemexpress.com This reaction is widely used for the functionalization and labeling of nucleic acids. nih.gov In this context, oligonucleotides can be synthesized to incorporate 5'-azido-5'-deoxyribonucleosides, which can then be reacted with alkyne-modified molecules, such as fluorescent dyes or biotin (B1667282), for detection and purification. mdpi.com The CuAAC reaction is noted for its efficiency and high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This specificity is crucial for creating well-defined bioconjugates. nih.gov While highly effective, the copper(I) catalyst can be toxic to living cells, which sometimes limits its application to in vitro or fixed-cell studies. nih.govresearchgate.net
To circumvent the cytotoxicity associated with copper catalysts, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for labeling in living systems. researchgate.net This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react readily with azides without the need for a metal catalyst. medchemexpress.comnih.gov this compound is capable of undergoing SPAAC reactions with molecules containing these strained alkyne groups. medchemexpress.com This bioorthogonal reaction has been successfully used for labeling nucleic acids within living cells. researchgate.net The reaction rates of SPAAC are generally fast and allow for efficient formation of triazole products at ambient temperatures. fiu.edu The development of SPAAC has significantly expanded the ability to study dynamic processes in living organisms by allowing for the labeling of azide-modified biomolecules without perturbing the cellular environment. nih.govresearchgate.net
Table 1: Comparison of CuAAC and SPAAC for Nucleic Acid Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) nih.gov | None (uses strained alkynes) nih.gov |
| Reactants | Azide + Terminal Alkyne nih.gov | Azide + Cyclooctyne (B158145) (e.g., DBCO, BCN) medchemexpress.comnih.gov |
| Cellularity | Primarily in vitro or in fixed cells due to copper toxicity nih.govresearchgate.net | Suitable for live-cell imaging and in vivo applications researchgate.netresearchgate.net |
| Reaction Speed | Generally very fast nih.gov | Rapid, with rates depending on the specific strained alkyne used nih.govfiu.edu |
| Bioorthogonality | High, but limited by catalyst toxicity nih.gov | High, considered bioorthogonal in living systems nih.govresearchgate.net |
The azide group is a versatile chemical handle for various bioconjugation and ligation strategies beyond the standard click reactions. d-nb.info One such method is the Staudinger ligation, which involves the reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. nih.gov This reaction is highly bioorthogonal and has been used to label a wide range of biomolecules, including DNA. nih.gov Furthermore, the azide-alkyne cycloaddition reaction itself is a powerful ligation tool. It can be used to chemically join purified synthetic oligonucleotides, enabling the construction of long DNA or RNA strands that are difficult to produce through direct chemical synthesis. nih.gov This "click ligation" is compatible with various modifications on the nucleic acids and the resulting triazole linkage is stable and can be processed by polymerases. nih.gov These strategies allow for the creation of complex nucleic acid-based constructs, such as DNA-peptide conjugates and functionalized nanostructures. researchgate.net
Tools for Nucleic Acid Research
Modified nucleosides like this compound are fundamental tools for investigating the synthesis, function, and dynamics of DNA and RNA. researchgate.net
Metabolic labeling is a powerful technique to study the synthesis of biomolecules in living cells. researchgate.netnih.gov In this approach, cells are supplied with a modified building block, a nucleoside analog, which they incorporate into newly synthesized nucleic acids. researchgate.net Azide-modified nucleosides, such as the related compound 5-(azidomethyl)-2'-deoxyuridine (AmdU), have been shown to be stable and effectively incorporated into cellular DNA. researchgate.netnih.gov Once incorporated, the azide-functionalized DNA or RNA can be detected through click chemistry by attaching a fluorescent probe or an affinity tag. researchgate.netnih.gov This enables the visualization and isolation of newly synthesized nucleic acids. longdom.org While direct studies on the metabolic incorporation of this compound are less common, its structural similarity to other effective azide-modified nucleosides suggests its potential as a probe for labeling RNA or DNA to study transcription and translation. bioglyco.com The 2'-O-methyl modification, in particular, is a feature often found in RNA, suggesting a potential application in studying RNA biosynthesis and stability. bioglyco.combiosyn.com
The ability to track newly synthesized DNA is crucial for studying the cell cycle, particularly the S phase, when DNA replication occurs. jenabioscience.comresearchgate.net Nucleoside analogs are used to label cells undergoing DNA replication. researchgate.net A close analog, 5-Azidomethyl-2'-deoxyuridine (B518367) (AmdU), can be used as a substitute for traditional markers like BrdU to measure de novo DNA synthesis. jenabioscience.com Cells incorporate the azide-modified nucleoside into their DNA during the S phase. jenabioscience.com The resulting azide-tagged DNA can then be visualized using click chemistry, allowing for the identification and quantification of proliferating cells. jenabioscience.comoncotarget.com This method avoids the harsh denaturation conditions required for BrdU antibody detection, making it a milder alternative. researchgate.net Given that this compound is classified as a nucleoside analog that targets the cell cycle and DNA damage pathways, it holds potential for similar applications in monitoring DNA replication and cell proliferation. medchemexpress.com
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁N₅O₅ | medchemexpress.com |
| Molecular Weight | 269.21 g/mol | medchemexpress.com |
| CAS Number | 194034-68-9 | medchemexpress.com |
| Function | Click Chemistry Reagent, Nucleoside Analog | medchemexpress.com |
| Reactivity | Undergoes CuAAC and SPAAC reactions | medchemexpress.com |
| Pathway Target | Cell Cycle/DNA Damage | medchemexpress.com |
Development of Oligonucleotide-Based Research Probes
This compound serves as a key building block in the chemical synthesis of modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.govmedchemexpress.com The synthesis is typically performed on an automated solid-phase synthesizer using standard phosphoramidite (B1245037) chemistry. beilstein-journals.orgnih.gov The 5'-azido-modified uridine (B1682114) is first converted into a phosphoramidite derivative, which can then be incorporated at specific, predetermined positions within the growing oligonucleotide chain. beilstein-journals.orgresearchgate.net
The 5'-azido group is stable under the conditions of oligonucleotide synthesis and deprotection. researchgate.net Its presence on the 5'-terminus of the oligonucleotide provides a reactive handle for post-synthetic modification via click chemistry. genelink.comresearchgate.net This allows for the covalent attachment of a wide variety of molecules, such as fluorophores, biotin, or targeting ligands, to the oligonucleotide probe. nih.govresearchgate.net This strategy enables the creation of highly functionalized research probes for various applications in molecular biology and diagnostics. nih.govresearchgate.net
Oligonucleotides modified with this compound benefit from the properties conferred by the 2'-O-methyl group. This modification is well-known to enhance the therapeutic properties of oligonucleotides. nih.govnih.gov The 2'-O-methyl group locks the ribose sugar in a C3'-endo conformation, which is characteristic of an A-form RNA double helix. nih.govgenelink.com This pre-organization of the sugar pucker generally leads to increased thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA strand. genelink.comnih.govpsu.edu
Furthermore, the 2'-O-methyl modification provides significant protection against degradation by cellular nucleases, thereby increasing the biostability and in vivo half-life of the oligonucleotide. nih.govnih.gov While modifications at the 5'-position can sometimes decrease duplex stability, the stabilizing effect of the 2'-O-methyl group is often dominant. osti.govnih.gov The introduction of functional groups around the phosphate (B84403) backbone can also contribute to enhanced nuclease resistance. osti.gov Therefore, incorporating this compound into oligonucleotides is a strategy to improve both their binding affinity and their resistance to enzymatic degradation.
| Modification | Effect on Duplex Stability (Tm) with RNA Target | Effect on Nuclease Resistance | Key Structural Feature |
|---|---|---|---|
| 2'-O-Methyl | Increase genelink.compsu.edu | Increase nih.govnih.gov | Locks sugar in C3'-endo (A-form) pucker nih.gov |
| 2'-Fluoro | Increase genelink.compsu.edu | Increase nih.gov | Favors C3'-endo pucker nih.gov |
| Phosphorothioate (PS) Backbone | Decrease genelink.com | Significant Increase nih.gov | Non-bridging oxygen replaced by sulfur |
| 5'-Methyl (on Pyrimidine) | Increase psu.edunih.gov | No significant effect | Hydrophobic contact in major groove |
In the field of gene silencing, particularly RNA interference (RNAi), chemically modified siRNAs are essential for improving efficacy and developing therapeutic agents. nih.govnih.gov The incorporation of this compound into siRNA duplexes can enhance their performance. The 2'-O-methyl modification is well-tolerated in siRNAs and can increase their stability and reduce off-target effects. nih.govnih.gov
The 5'-azido group offers a site for conjugating molecules that can improve the delivery or tracking of the siRNA. researchgate.net For instance, attaching a targeting ligand can direct the siRNA to specific cell types, while conjugating a fluorescent dye allows for visualization of its uptake and intracellular localization. nih.gov Studies have shown that siRNAs containing 2'-azido modifications can effectively silence target genes. nih.govresearchgate.netacs.org The ability to combine the stabilizing effects of the 2'-O-methyl group with the bioorthogonal reactivity of the 5'-azido group makes this compound a versatile component for designing advanced siRNAs for gene silencing research and therapeutic development. nih.govresearchgate.net Some azido-containing nucleoside analogs, such as 5-azacytidine, have also been studied for their role in inducing gene silencing through epigenetic mechanisms like DNA methylation, although this is a different mechanism from RNAi. nih.govastx.comnih.gov
Precursors for Advanced Chemical Syntheses
The azide functional group of this compound serves as a synthetic precursor to a primary amine via the Staudinger reaction. nih.govorganic-chemistry.org This reaction provides a mild and efficient method for the reduction of the azide to an amine, yielding 5'-amino-5'-deoxy-2'-O-methyluridine. nih.govnih.gov The reaction mechanism involves the initial attack of a phosphine, typically triphenylphosphine (B44618), on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. organic-chemistry.orgnih.gov This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane in an aqueous workup cleaves the phosphorus-nitrogen bond, resulting in the desired 5'-primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. nih.govorganic-chemistry.org
Building Blocks for Guanidine-Linked RNA Analogues (RNG)
This compound serves as a crucial precursor for the synthesis of modified ribonucleosides that are, in turn, used as building blocks for Ribonucleic Guanidine (B92328) (RNG), a type of RNA analogue. mdpi.com RNGs are characterized by a positively charged guanidinium (B1211019) group replacing the natural phosphodiester linkage in the oligonucleotide backbone. This modification is of significant interest in bioorganic and medicinal chemistry.
The synthetic utility of this compound in this context stems from the chemical reactivity of the azide moiety. The azide group at the 5' position is readily converted into a primary amine (5'-amino-5'-deoxy-2'-O-methyluridine) through a chemical reduction process, most commonly the Staudinger reaction. mdpi.com
Once the 5'-amino functionalized nucleoside is obtained, it can be incorporated into an oligonucleotide chain. The synthesis of RNG typically involves a solid-phase approach where the 5'-amino group of one monomer reacts with an activated 3'-functional group of another monomer to form the guanidinium linkage. This process is repeated to build the desired sequence. The 2'-O-methyl group on the uridine sugar moiety provides additional desirable properties to the resulting RNA analogue, such as increased nuclease resistance and thermal stability of duplexes.
Table 1: Key Transformation for RNG Precursor Synthesis
| Starting Material | Key Reagent(s) | Product | Purpose |
|---|
Synthesis of Oligonucleotide Phosphoramidates
In a similar fashion to its role in RNG synthesis, this compound is a key starting material for creating monomers used in the synthesis of oligonucleotide phosphoramidates. mdpi.com Specifically, it is used to construct P3'→N5' phosphoramidate (B1195095) linkages, where a nitrogen atom is part of the oligonucleotide backbone, replacing the 5'-oxygen atom of the canonical phosphodiester bond. mdpi.com
The synthetic strategy again relies on the initial reduction of the 5'-azido group to a 5'-amino group. mdpi.com This resulting 5'-amino-5'-deoxy-2'-O-methyluridine becomes a key building block. In the standard phosphoramidite method of oligonucleotide synthesis, this 5'-amino nucleoside can be coupled with a 3'-phosphoramidite monomer. utupub.fi The reaction forms a stable P-N bond, creating the P3'→N5' phosphoramidate internucleotide linkage.
The incorporation of this modification can significantly alter the properties of the oligonucleotide, such as its resistance to nuclease degradation and its binding affinity to complementary nucleic acid strands. The synthesis is compatible with automated solid-phase synthesizers, allowing for the site-specific incorporation of this modification into a desired RNA sequence. chemrxiv.org
Table 2: Synthesis of P3'→N5' Phosphoramidate Linkage
| Reactant 1 | Reactant 2 | Linkage Formed | Key Features |
|---|
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of 5'-Azido Modification on Biological Activity and Reactivity
The introduction of an azido (B1232118) (N₃) group at the 5'-position of the ribose sugar is a critical modification that significantly influences the biological and chemical properties of a nucleoside. This substitution replaces the primary hydroxyl group (-OH), which is fundamental to the molecule's role in nucleic acid polymerization and phosphorylation.
Biological Activity: The 5'-azido group can serve as a bioisostere for the 5'-hydroxyl or a 5'-phosphate group, but its larger size and distinct electronic properties often lead to altered interactions with enzymes. For instance, some 5'-azido nucleosides can act as inhibitors of enzymes involved in nucleotide metabolism. The presence of the azido group can also confer antiviral and antineoplastic properties. For example, 5'-(azidomethyl)-2'-deoxyuridine has demonstrated strong inhibitory effects against Herpes Simplex Virus type 1 (HSV-1) and has shown good affinity for the HSV-1 encoded pyrimidine (B1678525) deoxyribonucleoside kinase. While specific data on 5'-Azido-5'-deoxy-2'-o-methyluridine's enzyme inhibition is not detailed in the provided results, the activity of structurally related compounds suggests that the 5'-azido moiety is a key determinant of biological function.
Chemical Reactivity: A defining feature of the azido group is its utility in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This reactivity allows for the covalent attachment of various molecular entities, such as fluorescent dyes, biotin (B1667282), or other bioactive molecules, to the nucleoside. This makes 5'-azido-modified nucleosides invaluable tools for labeling and tracking DNA and RNA, and for constructing complex molecular architectures. The stability of the azide (B81097) group is crucial; benzylic azides like 5'-(azidomethyl)-2'-deoxyuridine (AmdU) are noted to be more stable in solution than compounds like 5-azido-2'-deoxyuridine (AdU), which has a short half-life in water. The 5'-azido group is generally stable and can be incorporated into oligonucleotides for further functionalization.
A comparative analysis of the chemical shifts in NMR spectroscopy reveals that replacing a 5'-OH group with a 5'-azido group leads to a significant upfield shift for the C5' carbon signal (around 10 ppm) and a moderate upfield shift for the C4' carbon signal (3–4 ppm).
Table 1: Impact of 5'-Azido Modification
| Feature | Description | Reference |
|---|---|---|
| Enzyme Interaction | Can act as an inhibitor of nucleotide metabolism enzymes. | |
| Antiviral Activity | 5'-(azidomethyl)-2'-deoxyuridine shows strong inhibition of HSV-1. | |
| Chemical Handle | Enables covalent modification via "click chemistry" (CuAAC and SPAAC). | |
| Bioconjugation | Used for attaching reporter groups like fluorophores and biotin. |
| Structural Impact | Causes characteristic upfield shifts in C5' and C4' NMR signals. | |
Role of 2'-O-Methylation in Nucleic Acid Interactions and Stability
The methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-Me) is a common, naturally occurring modification in RNA that plays a significant role in the structure, stability, and function of nucleic acids. This modification is frequently employed in the design of therapeutic oligonucleotides.
Conformational Effects: The 2'-O-methyl group has a profound impact on the conformation of the sugar ring. It biases the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar into a conformation favorable for duplex formation reduces the entropic penalty of binding, thereby increasing the thermal stability of RNA duplexes. In pyrimidine nucleosides, 2'-O-methylation favors the C3'-endo pucker by approximately 0.1–0.6 kcal/mol. This conformational bias is a key factor in the enhanced binding affinity of 2'-O-methylated oligonucleotides to their RNA targets.
Enhanced Stability and Nuclease Resistance: One of the most significant advantages of 2'-O-methylation is the increased resistance it confers against nuclease degradation. The bulky methyl group sterically hinders the approach of nucleases, which would otherwise cleave the phosphodiester backbone. This modification protects against single-stranded endonucleases, although protection against exonucleases often requires additional modifications at the oligonucleotide ends. The enhanced stability is crucial for in vivo applications of antisense oligonucleotides and siRNAs, prolonging their half-life and therapeutic effect.
Impact on Interactions: While the 2'-O-methyl group does not directly participate in Watson-Crick base pairing, its influence on sugar conformation and local structure can affect interactions with proteins and other nucleic acids. It can modulate the recognition of RNA by RNA-binding proteins and influence processes like splicing and translation. For example, 2'-O-methylation at the 5' cap of mRNAs is crucial for preventing activation of the innate immune response by distinguishing "self" from "non-self" RNA. The incorporation of 2'-O-methylated nucleotides can increase the melting temperature (Tₘ) of duplexes with RNA, with an approximate increase of 1.3°C to 1.5°C per modification.
Table 2: Properties Conferred by 2'-O-Methylation
| Property | Effect of 2'-O-Methylation | Reference |
|---|---|---|
| Sugar Pucker | Biases equilibrium towards C3'-endo conformation. | |
| Duplex Stability | Increases thermal stability (Tₘ) of RNA:RNA and DNA:RNA duplexes. | |
| Nuclease Resistance | Provides significant protection against endonuclease degradation. | |
| Binding Affinity | Enhances binding affinity to complementary RNA strands. |
| Biological Function | Modulates RNA-protein interactions and can prevent immune recognition. | |
Influence of Uridine (B1682114) Base Modifications on Nucleoside Function
C5 Position Modifications: The C5 position of uracil (B121893) is tolerant to a wide variety of substitutions without disrupting the Watson-Crick base pairing face. This makes it a prime site for introducing functional groups to modulate the properties of the nucleoside.
Alkyl and Alkenyl Groups: Introducing small alkyl or halogenated vinyl groups at the C5 position can enhance antiviral activity. For instance, certain 5-substituted 2'-deoxyuridines show significant activity against viruses like Varicella-Zoster Virus (VZV). The length and nature of the substituent are critical; a long alkyl chain (C8-C10) can dramatically increase anti-VZV activity.
Reactive Groups: Attaching reactive groups like (β-halo)vinyl sulfones allows for further chemical derivatization, creating libraries of compounds for screening. These derivatives can exhibit anticancer activity by inhibiting the growth of various cancer cell lines.
Immunogenicity: Modifications to the uridine base are central to the development of mRNA therapeutics. Unmodified mRNA can trigger an innate immune response through Toll-like receptors (TLRs). Replacing uridine with modified versions like pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), or 5-methoxyuridine (B57755) (5moU) can suppress this immune recognition. Specifically, m1Ψ- and 5moU-modified mRNAs show significantly reduced inflammatory responses and enhanced protein expression in human macrophages. These modifications are thought to reduce binding affinity to RNA sensors like TLR7 and TLR8.
Other Base Modifications:
Pseudouridine (Ψ): As an isomer of uridine with a C-C instead of an N-C glycosidic bond, pseudouridine alters the local RNA structure. It enhances base stacking and has an additional hydrogen bond donor (N1-H), which can "rigidify" the sugar-phosphate backbone. This modification can impact translation fidelity and efficiency.
4-Thio and 2-Thio Uridine: Replacing the oxygen at the C4 or C2 position with sulfur creates 4-thiouridine (B1664626) or 2-thiouridine. These modifications can alter the electronic properties and hydrogen bonding potential of the base, affecting interactions with receptors and enzymes. For example, 4-thiouridine-5'-diphosphate is a potent agonist at the human P2Y6 receptor.
Table 3: Effects of Common Uridine Base Modifications
| Modification | Position | Key Functional Impact | Reference |
|---|---|---|---|
| Alkyl/Alkenyl | C5 | Enhances antiviral activity (e.g., against VZV). | |
| Pseudouridine (Ψ) | Isomer | Reduces immunogenicity, enhances translation, alters RNA structure. | |
| N1-methylpseudouridine (m1Ψ) | Isomer | Superior in reducing immunogenicity and enhancing translation compared to Ψ. | |
| 5-methoxyuridine (5moU) | C5 | Greatly reduces inflammatory response from mRNA. |
| 4-thiouridine | C4 | Can increase potency at specific nucleotide receptors (e.g., P2Y6). | |
Comparative Analysis of Different Sugar and Base Modifications
The biological and therapeutic properties of a nucleoside analogue are determined by the specific combination of its sugar and base modifications. Comparing these modifications reveals key SAR principles and highlights the synergistic or antagonistic effects that can arise.
Sugar Modifications: 2'-O-Methyl vs. 2'-Fluoro Both 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications are widely used in therapeutic oligonucleotides to enhance stability and binding affinity.
Binding Affinity and Stability: Both modifications lock the sugar into an RNA-like C3'-endo conformation, which increases the thermal stability (Tₘ) of duplexes with RNA. The 2'-F modification generally provides a greater increase in Tₘ per modification compared to 2'-OMe.
Nuclease Resistance: Both groups offer protection against nuclease degradation, a critical feature for in vivo applications.
Biological Activity: In the context of siRNAs, both modifications are used in clinically approved drugs. However, their effects can be context-dependent. For instance, combining a 2'-F modification with a phosphoryl guanidine (B92328) (PG) group near the cleavage site can be more disruptive to silencing activity than a 2'-OMe/PG combination, suggesting a potential negative interaction between the highly electronegative fluorine and the PG group. In contrast, studies on cytidine (B196190) analogues have shown that both 2'-OMe and 2'-F modifications can enhance base-pairing interactions.
5'-Position Modifications: Azido vs. Other Groups The 5'-position is crucial for phosphorylation, a necessary step for the activation of many nucleoside prodrugs.
5'-Azido vs. 5'-Amino: The 5'-azido group is primarily a chemical handle for bioconjugation via click chemistry. While it replaces the 5'-hydroxyl group, its biological role often relates to serving as a steric blocker or a precursor for other functionalities. The 5'-amino group, on the other hand, introduces a positive charge at physiological pH. This can alter interactions with enzymes and transporters and has been used to create oligonucleotides with unique properties. Catalytic hydrogenation can readily convert a 5'-azido group to a 5'-amino group, allowing for a direct comparison. For example, both 5'-(azidomethyl)- and 5'-(aminomethyl)-2'-deoxyuridine show activity against certain cancer cell lines.
5'-Azido vs. 5'-Hydroxymethyl: In one study, both 5-(hydroxymethyl)-2'-deoxyuridine and 5-(azidomethyl)-2'-deoxyuridine strongly inhibited HSV-1 replication and showed good affinity for the viral kinase, indicating that both modifications can be well-tolerated at the active site.
Synergistic Effects of Sugar and Base Modifications: Combining modifications can lead to synergistic effects, where the resulting property is greater than the sum of its parts.
A 2'-O-methyl modification at position 2 of an siRNA's antisense strand can limit off-target gene silencing without harming potency, an effect attributed to altered binding within the RISC enzyme complex.
In some cases, further modifying an already modified nucleoside can reduce toxicity while enhancing antiviral activity. This suggests that multiple modifications can fine-tune the molecule's interaction with both viral and human enzymes to achieve a better therapeutic window.
Table 4: Comparative Effects of Key Nucleoside Modifications
| Modification Type | Comparison | Key Differences in Effect | Reference |
|---|---|---|---|
| 2'-Sugar | 2'-O-Methyl vs. 2'-Fluoro | Both increase duplex stability and nuclease resistance. 2'-F generally provides a greater Tₘ increase. Their interaction with other modifications (like phosphoryl guanidine) can differ, affecting biological activity. | |
| 5'-Sugar | 5'-Azido vs. 5'-Amino | 5'-Azido is a bioorthogonal handle for conjugation. 5'-Amino introduces a positive charge. Both can confer biological activity, and the azido group can be a synthetic precursor to the amino group. | |
| Base (Uracil) | Unmodified vs. C5-Modified | C5 modifications (e.g., methyl, bromo) can enhance antiviral activity or reduce immunogenicity (e.g., pseudouridine, m1Ψ). Unmodified uridine in mRNA is immunostimulatory. |
| Combined | Single vs. Multiple Mods | Combining sugar and base modifications can have synergistic effects, such as increasing potency while reducing off-target effects or toxicity. | |
Strategies for Modulating Cellular Uptake and Intracellular Activation
For a nucleoside analogue to exert its biological effect, it must first cross the cell membrane and then, in most cases, be converted to its active triphosphate form by cellular kinases. Both of these steps can be significant barriers to efficacy.
Cellular Uptake: Nucleosides are generally polar molecules and cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry into cells is mediated by specialized membrane proteins called nucleoside transporters (NTs). Humans have two main families of NTs:
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against a concentration gradient. They exhibit substrate specificity; for instance, CNT1 preferentially transports pyrimidines like uridine, CNT2 transports purines, and CNT3 transports both.
Equilibrative Nucleoside Transporters (ENTs): These facilitate the bidirectional movement of nucleosides down their concentration gradient. They generally have broad substrate specificity for both purines and pyrimidines.
The efficiency with which a modified nucleoside is recognized and transported by these proteins is a critical determinant of its bioavailability at the site of action. Modifications to either the sugar or the base can significantly alter transporter affinity.
Strategies to Enhance Uptake:
Prodrug Approaches: A common strategy to bypass poor transporter affinity or to improve oral bioavailability is to use a prodrug. This involves masking the polar groups of the nucleoside with lipophilic moieties, allowing the compound to better penetrate cell membranes via passive diffusion. These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active drug. Examples include ester prodrugs like tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and phosphoramidate (B1195095) prodrugs (ProTides) like sofosbuvir (B1194449) and tenofovir alafenamide (TAF).
Lipid-Based Delivery Systems: Encapsulating nucleoside drugs within lipid-based carriers, such as liposomes or lipid nanoparticles (LNPs), can improve their delivery. These carriers protect the drug from degradation, can enhance uptake into target cells (e.g., macrophages), and can be modified with ligands for tissue-specific targeting.
Intracellular Activation (Phosphorylation): Most nucleoside analogues are prodrugs that require sequential phosphorylation to their 5'-monophosphate, -diphosphate, and finally -triphosphate forms to become pharmacologically active. This three-step cascade is catalyzed by a series of cellular kinases.
Monophosphorylation: This is often the rate-limiting step and is catalyzed by nucleoside kinases. The efficiency of this first phosphorylation is highly dependent on how well the analogue is recognized as a substrate by the specific kinase.
Diphosphorylation: This step is catalyzed by nucleoside monophosphate kinases (NMPKs), such as thymidylate kinase or uridylate-cytidylate kinases.
Triphosphorylation: This final step is catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs).
Deficiencies in any of these phosphorylation steps can lead to drug resistance or low potency. The subcellular location of phosphorylation can also be critical; for instance, analogues phosphorylated in the mitochondria are preferentially incorporated into mitochondrial DNA.
Strategies to Modulate Activation:
Bypassing the First Phosphorylation Step: The ProTide strategy is particularly effective because it delivers the nucleoside monophosphate directly into the cell, bypassing the often-inefficient first phosphorylation step.
Enzyme Engineering: For therapeutic applications like gene therapy, it is possible to engineer kinase enzymes to be more efficient at phosphorylating a specific nucleoside analogue.
Table 5: Strategies for Improving Nucleoside Analogue Efficacy
| Strategy | Mechanism | Examples | Reference |
|---|---|---|---|
| Prodrugs (e.g., ProTides) | Increase lipophilicity for better cell penetration; bypass rate-limiting monophosphorylation. | Sofosbuvir, Tenofovir alafenamide (TAF) | |
| Lipid Nanoparticles (LNPs) | Encapsulate the drug, protecting it and facilitating cellular entry. | Onpattro™ (for siRNA delivery) | |
| Targeting Transporters | Designing analogues with high affinity for specific CNTs or ENTs expressed on target cells. |
| Bypassing Transporters | Using lipophilic prodrugs to enable passive diffusion across the cell membrane. | Tenofovir disoproxil fumarate (TDF) | |
Advanced Analytical and Computational Methodologies in Research on Modified Nucleosides
Spectroscopic Techniques for Structural Elucidation and Conformational Studies
Spectroscopic methods are fundamental in confirming the covalent structure and three-dimensional shape of modified nucleosides.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of azidonucleosides. mdpi.com 1H-NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of the sugar moiety, the nucleobase, and the presence of modifications like the 2'-O-methyl group. mdpi.comrsc.org The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the protons, particularly those on the furanose ring (H-1', H-2', H-3', H-4', and H-5'), are used to confirm the successful synthesis and stereochemistry of the nucleoside analog. mdpi.com For instance, in related azido-nucleoside compounds, specific signals and their multiplicities in solvents like CDCl3 or DMSO-d6 are used to assign each proton, confirming the structural integrity of the synthesized molecule. mdpi.com Techniques such as COSY (1H-1H) and other 2D NMR experiments can further aid in the unambiguous assignment of all proton signals. rsc.org
Mass spectrometry is critical for determining the molecular weight and elemental composition of 5'-Azido-5'-deoxy-2'-O-methyluridine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula, C10H13N5O5 (Molecular Weight: 283.24 g/mol ). medchemexpress.comchemicalbook.com This technique can distinguish the target compound from potential byproducts or impurities by detecting its exact mass, often as a sodium adduct [M+Na]+ in ESI (Electrospray Ionization) mode. mdpi.com
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful method for both the separation and quantification of modified nucleosides from complex biological matrices or reaction mixtures. nih.govnih.govnih.gov This technique offers high sensitivity and specificity. nih.govpharmanueva.com In an LC-MS/MS analysis, the compound is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern provides structural information that can be used for definitive identification and quantification, which is crucial when studying the metabolic fate or incorporation of the nucleoside into nucleic acids. nih.govnih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 194034-68-9 | medchemexpress.com |
| Molecular Formula | C10H13N5O5 | medchemexpress.comchemicalbook.com |
| Molecular Weight | 283.24 | chemicalbook.com |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique essential for studying paramagnetic species, including nitrogen-centered radicals. mdpi.comnih.govchimia.ch The azido (B1232118) group (-N3) in nucleosides like this compound can generate nitrogen-centered radicals under certain conditions, such as upon irradiation or through dissociative electron attachment. mdpi.comnih.govdntb.gov.uanih.gov
EPR spectroscopy is uniquely capable of detecting and characterizing these short-lived radical intermediates. mdpi.comchimia.ch Studies on related azidonucleosides have shown that reduction of the azido group can lead to the formation of highly reactive aminyl radicals (R-NH•). mdpi.comnih.govnih.gov These radicals can then undergo further reactions, such as intramolecular cyclization or intermolecular hydrogen atom abstraction. nih.gov EPR, often combined with theoretical DFT calculations, is used to identify the specific type of radical formed (e.g., π-type aminyl vs. σ-iminyl radicals) and to study their chemical reactivity. mdpi.comnih.gov This information is critical for understanding the mechanisms by which azidonucleosides might act as radiosensitizers in cancer therapy. mdpi.comdntb.gov.ua
Chromatographic Methods for Separation and Characterization
Chromatographic techniques are central to the isolation, purification, and analytical assessment of modified nucleosides.
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for both the purification and purity analysis of this compound. mdpi.comnih.gov Following synthesis, crude reaction mixtures are often purified using silica (B1680970) gel column chromatography. mdpi.com Subsequently, HPLC is employed to achieve high purity (e.g., ≥95.0%) and to verify the final product's homogeneity. bioglyco.combioglyco.com
Analytical HPLC, typically using a reverse-phase column (like C18) with a gradient elution of a buffered aqueous mobile phase and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to determine the purity of the compound. nih.govqut.edu.au The compound is detected by UV absorbance at a specific wavelength. nih.gov The retention time of the compound under defined HPLC conditions is a characteristic property that helps in its identification. pharmanueva.com This method is validated for specificity, linearity, accuracy, and precision to ensure it is suitable for quality control. nih.govnih.gov
Biochemical and Biophysical Assays for Molecular Interactions
Once purified and characterized, this compound can be used in various assays to probe molecular interactions. The azide (B81097) moiety serves as a versatile chemical handle for "click chemistry." medchemexpress.commedchemexpress.com It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules. medchemexpress.commedchemexpress.com It can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctyne (B158145) reagents like DBCO or BCN, which avoids the need for a potentially cytotoxic copper catalyst. medchemexpress.commedchemexpress.com
These click reactions allow the nucleoside to be conjugated to a wide array of reporter molecules, such as fluorescent dyes or biotin (B1667282). nih.govjenabioscience.com This enables its use in biochemical assays to monitor processes like de novo DNA synthesis, where the azido-modified nucleoside is incorporated into replicating DNA and subsequently detected via fluorescent labeling. jenabioscience.com Biophysical studies, such as thermal denaturation experiments, can be performed on oligonucleotides containing this modified nucleoside to assess the impact of the modification on duplex stability and binding affinity with complementary DNA or RNA strands. nih.govresearchgate.net
Enzyme Kinetic Studies (e.g., polymerase inhibition assays)
Enzyme kinetic studies are fundamental in elucidating the mechanism of action for nucleoside analogues like this compound. As a modified nucleoside, its biological activity is often rooted in its interaction with enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases. medchemexpress.commedchemexpress.com The primary anticancer mechanisms for purine (B94841) and pyrimidine (B1678525) nucleoside analogs frequently involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com
Polymerase inhibition assays are a key method to quantify this interaction. In such assays, the modified nucleoside is assessed for its ability to act as a substrate or an inhibitor for a specific polymerase. For instance, studies on similar azido-containing nucleosides, like 5-Azidomethyl-2'-deoxyuridine (B518367) (5-AmdU), have shown that they can be incorporated into replicating DNA by polymerases during the S-phase of the cell cycle, effectively replacing the natural nucleoside thymidine (B127349). jenabioscience.com This incorporation can terminate chain elongation or alter the nucleic acid structure, thereby inhibiting the replication process. Research on related compounds like 5-aza-2'-deoxycytidine has also demonstrated an impact on RNA polymerase II (Pol II), where drug-induced demethylation leads to the re-engagement of Pol II at tumor suppressor loci. nih.gov
For this compound, kinetic assays would determine key parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max) or the inhibition constant (K_i) if it acts as a competitive or non-competitive inhibitor. These findings are crucial for understanding its potential as a therapeutic agent by revealing its precise effect on cellular machinery. medchemexpress.com
Table 1: Illustrative Data from a Hypothetical Polymerase Inhibition Assay This table represents expected findings from enzyme kinetic studies on this compound triphosphate.
| Parameter | Description | Hypothetical Value | Interpretation |
|---|---|---|---|
| K_i (Inhibition Constant) | Measures the affinity of the inhibitor for the polymerase. A lower K_i indicates stronger inhibition. | Low micromolar (µM) range | Acts as a potent inhibitor of the target polymerase. |
| Incorporation Efficiency | The rate at which the polymerase incorporates the analog into a growing nucleic acid chain compared to the natural substrate. | Moderate to High | The compound is recognized by the polymerase as a substrate. |
| Chain Termination | Whether the incorporation of the analog prevents further extension of the nucleic acid chain. | Yes (Obligate or Delayed) | The 5'-azido group sterically hinders the formation of the subsequent phosphodiester bond. |
Hybridization Studies (e.g., RNA duplex stability)
Hybridization studies are essential for evaluating how the incorporation of a modified nucleoside affects the stability of nucleic acid duplexes. For this compound, the 2'-O-methyl modification is particularly significant. It is well-established that 2'-O-alkyl modifications on the ribose sugar generally increase the thermal stability of RNA duplexes. nih.govpsu.edu
This stabilizing effect is largely attributed to the 2'-O-methyl group locking the sugar pucker into an A-form geometry (C3'-endo), which is the preferred conformation for RNA duplexes. psu.edu This pre-organization reduces the entropic penalty of duplex formation. The stability of a duplex is typically measured by its melting temperature (T_m), which is the temperature at which half of the duplex molecules dissociate into single strands. An increase in T_m per modification (ΔT_m) indicates enhanced stability. Studies on various 2'-O-methyl modified oligonucleotides have consistently shown a positive ΔT_m value when hybridized to a complementary RNA strand. psu.edu
Table 2: Expected Impact of this compound on RNA Duplex Stability This table outlines the anticipated results from thermal denaturation experiments on an RNA duplex containing the modified nucleoside.
| Oligonucleotide Duplex | Description | Expected T_m (°C) | Expected ΔT_m per modification (°C) |
|---|---|---|---|
| Unmodified RNA/RNA Duplex | Control duplex with natural uridine (B1682114). | 55.0 | N/A |
| Modified RNA/RNA Duplex | Duplex containing one this compound residue. | 56.5 | +1.0 to +1.5 |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. echemcom.com By solving approximations of the Schrödinger equation, DFT calculations can predict various molecular properties that are difficult to measure experimentally.
For this modified nucleoside, DFT would be employed to optimize its three-dimensional geometry and analyze its electronic characteristics. rsc.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests higher reactivity.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. rsc.org The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with biological targets like enzyme active sites or other nucleic acids. Conformational analysis using DFT can also determine the preferred sugar pucker and the orientation of the azido group, which are crucial for its biological function. researchgate.netpsu.edu
Table 3: Key Molecular Properties of this compound Investigated by DFT
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the most stable conformation for further analysis. researchgate.net |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines electronic transition properties and chemical reactivity. rsc.org |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates molecular stability and susceptibility to chemical reactions. rsc.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts sites for non-covalent interactions (hydrogen bonding, electrophilic/nucleophilic attack). rsc.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a powerful lens for examining the dynamic behavior and conformational flexibility of this compound over time. nih.gov Unlike static DFT calculations, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the compound's behavior in a simulated physiological environment (e.g., in water).
In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-receptor complex. nih.gov For example, after docking this compound or its derivatives into the active site of a target enzyme, MD simulations can predict whether the binding pose is stable or if the ligand dissociates. nih.gov This analysis helps validate docking results and provides a more realistic understanding of the binding interactions at an atomic level. nih.gov
Table 4: Applications of Molecular Dynamics Simulations in Studying this compound
| Application Area | Information Gained | Research Relevance |
|---|---|---|
| Conformational Analysis | Preferred sugar pucker (e.g., C2'-endo vs. C3'-endo), glycosidic bond orientation (anti vs. syn). | Understanding the structural impact of the modification on a nucleic acid helix. nih.gov |
| Duplex Dynamics | Effect on local and global DNA/RNA flexibility, groove dimensions, and hydration. | Predicting the influence on nucleic acid structure and recognition by proteins. |
| Ligand-Receptor Stability | Root-mean-square deviation (RMSD) of the ligand in an enzyme's active site over time. | Assessing the stability of the binding mode predicted by docking. nih.govnih.gov |
In Silico Approaches in Rational Drug Design
In silico methods are integral to the rational design of drugs, and a molecule like this compound serves as an excellent starting point or scaffold. nih.gov Its azide group makes it particularly suitable for "click chemistry," a set of reactions that allows for the efficient and specific joining of molecular fragments. medchemexpress.commedchemexpress.com
The rational drug design process often begins with identifying a biological target, such as a viral or bacterial enzyme. nih.gov Molecular docking, a key in silico technique, is then used to predict how a library of compounds, derived from the parent nucleoside, might bind to the target's active site. For instance, researchers have used 5'-azido-5'-deoxyuridine (B8641899) as a precursor to synthesize a series of 1,2,3-triazole-containing uridine analogues via a copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov These new compounds were then docked into the active site of Mycobacterium tuberculosis (Mtb) MurE ligase to predict their binding affinity and orientation, guiding the selection of the most promising candidates for synthesis and biological testing. nih.gov
This iterative cycle of computational prediction, chemical synthesis, and biological evaluation is the hallmark of modern drug discovery. It allows for the targeted development of potent and selective inhibitors, saving significant time and resources compared to traditional high-throughput screening. dntb.gov.ua
Table 5: Workflow for Rational Drug Design Using this compound as a Scaffold
| Step | Description | In Silico Tool/Method |
|---|---|---|
| 1. Target Identification | Identify an enzyme or protein critical for a disease process. | Bioinformatics, literature review. |
| 2. Scaffold Selection | Choose this compound as the starting chemical framework. | Chemical knowledge. |
| 3. Virtual Library Generation | Design a library of derivatives by computationally adding various chemical groups to the scaffold (e.g., via a simulated click reaction). | Combinatorial chemistry software. |
| 4. Molecular Docking | Predict the binding modes and affinities of the virtual library compounds with the target protein. nih.gov | AutoDock, GOLD, Schrödinger Suite. |
| 5. Lead Candidate Selection | Prioritize compounds with the best predicted binding scores and interaction profiles for synthesis. | Scoring function analysis. |
| 6. Synthesis & Biological Assay | Synthesize the selected lead candidates and test their actual inhibitory activity. | (Experimental) |
Future Perspectives in Academic Research on 5 Azido 5 Deoxy 2 O Methyluridine
Development of Novel Synthetic Routes and Derivatization Strategies
The synthesis of nucleoside analogues is often a complex and expensive process that can limit the exploration of their full potential. academie-sciences.fr Future research will likely focus on creating more efficient, scalable, and sustainable synthetic methodologies for 5'-Azido-5'-deoxy-2'-O-methyluridine and its derivatives.
Synthetic Routes: Current methods for producing azidoncleosides often involve multi-step chemical syntheses with protecting groups, harsh reagents, and complex purification processes. natahub.orgmdpi.com A key future direction is the development of one-pot syntheses and protecting-group-free strategies to streamline production. mdpi.com For instance, a one-pot method has been successfully applied to generate various 5'-azido-5'-deoxyribonucleosides in high yields by carefully controlling reagent stoichiometry to simplify product recovery. mdpi.com Another avenue involves chemoenzymatic approaches, which combine the strengths of chemical synthesis and biocatalysis. academie-sciences.fracademie-sciences.fr Engineering enzymes, such as deoxyribose-5-phosphate aldolase (B8822740) (DERA) or nucleoside phosphorylases, could enable faster, cleaner, and more stereoselective production, bypassing many of the challenges associated with purely chemical methods. academie-sciences.frnatahub.org
Derivatization Strategies: The azide (B81097) group on this compound is exceptionally versatile, serving as a chemical handle for a wide range of modifications. mdpi.com Its primary utility lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com
Future derivatization strategies will exploit this reactivity to:
Create Novel Compound Libraries: By reacting the azide with a diverse array of terminal alkynes, researchers can rapidly generate large libraries of 1,2,3-triazole-containing nucleoside analogues. nih.gov This approach has been used to synthesize potential inhibitors of Mycobacterium tuberculosis Mur ligases. nih.gov
Develop Advanced Therapeutics: The triazole linkage formed via click chemistry is not just a linker but can act as a pharmacophore that is resistant to hydrolysis and may exhibit its own biological activity. researchgate.net This allows for the design of novel antisense oligonucleotides and other nucleic acid-based therapeutics with improved properties, such as enhanced nuclease resistance and better cell permeability. researchgate.netnih.gov
Improve Detection and Quantification: Derivatization can be used to enhance the analytical detection of nucleosides. For example, reacting a related compound, 5-formyl-2'-deoxyuridine, with Girard reagent T significantly improved its detection limit in mass spectrometry, a technique that could be adapted for azido-modified nucleosides. nih.gov
Table 1: Synthetic Strategies for Azido-Nucleosides
| Strategy | Description | Advantages | Key Compounds Involved |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. mdpi.com | Increased efficiency, reduced waste, simplified purification. mdpi.com | Triphenylphosphine (B44618), Carbon tetrabromide, Sodium azide. mdpi.com |
| Biocatalytic/Chemoenzymatic | Uses engineered enzymes to catalyze key steps in the synthesis. academie-sciences.frnatahub.org | High stereoselectivity, milder reaction conditions, sustainability, avoids protecting groups. natahub.org | Deoxyribose-5-phosphate aldolase (DERA), Nucleoside phosphorylases. academie-sciences.frnatahub.org |
| Click Chemistry Derivatization | Utilizes the azide group for copper-catalyzed or strain-promoted cycloaddition with alkynes. medchemexpress.comnih.gov | High yield and specificity, versatile for creating diverse derivatives. nih.gov | Copper(II) sulfate, Sodium ascorbate, various terminal alkynes. nih.gov |
Exploration of Expanded Applications in Chemical Biology and Biotechnology
The unique structure of this compound makes it a powerful tool for exploring complex biological systems. Its azide moiety is a bioorthogonal handle, meaning it can react selectively within a living system without interfering with native biochemical processes.
Future applications in chemical biology and biotechnology are expected to include:
Metabolic Labeling of Nucleic Acids: Similar to how related azido- or ethynyl-nucleosides like 5-Azidomethyl-2'-deoxyuridine (B518367) (5-AmdU) or 5-Ethynyl-2'-deoxyuridine (5-EdU) are used to label newly synthesized DNA, this compound can be developed as a probe to metabolically label and track RNA. bioglyco.comjenabioscience.com Once incorporated, the azide-modified RNA can be tagged with fluorescent dyes or biotin (B1667282) via click chemistry for visualization, purification, and analysis. jenabioscience.com
Oligonucleotide Synthesis and Modification: The compound can be converted into a phosphoramidite (B1245037) building block for the automated solid-phase synthesis of oligonucleotides. researchgate.net This allows for the precise placement of an azide group at the 5'-terminus or other specific positions within a DNA or RNA strand. researchgate.net These azide-modified oligonucleotides are invaluable for:
Ligation and Assembly: Creating complex nucleic acid structures or circular DNA through intramolecular or intermolecular "click" ligations. researchgate.net
Bioconjugation: Attaching molecules such as peptides, proteins, or nanoparticles to oligonucleotides for diagnostic and therapeutic applications. mdpi.com
Antisense Therapeutics: The 2'-O-methyl modification is known to increase the binding affinity of oligonucleotides to complementary RNA and enhance nuclease resistance. Combining this with the derivatization potential of the 5'-azido group could lead to the development of next-generation antisense oligonucleotides with improved pharmacological properties. nih.gov
Advanced Understanding of Molecular Mechanisms and Biological Pathways
While this compound is classified as a nucleoside analog, a detailed understanding of its specific interactions within the cell is an important area for future research. Nucleoside analogs typically exert their effects by mimicking endogenous nucleosides, leading to the inhibition of DNA synthesis, induction of apoptosis, or interference with RNA function. medchemexpress.comaacrjournals.org
Future research should aim to:
Identify Protein Targets: Elucidate which specific enzymes (e.g., polymerases, kinases, or ligases) recognize and interact with the compound or its phosphorylated metabolites. The 2'-O-methyl group and 5'-azido group likely influence its substrate specificity compared to natural uridine (B1682114).
Map Metabolic Activation: Determine the pathway for its intracellular phosphorylation. Like other nucleoside analogs, it likely requires activation by cellular kinases, such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK), to be converted into its active triphosphate form. nih.govnih.gov Understanding this activation is crucial, as deficiencies in these kinases are a common mechanism of drug resistance. nih.gov
Analyze Pathway Perturbations: Use systems biology approaches to understand the broader impact of the compound on cellular pathways. core.ac.uk By integrating data from genomics, proteomics, and metabolomics, researchers can map the networks affected by the analog. Tools like PathDIP, which consolidate pathway information from multiple databases, can help interpret these complex datasets and reveal how the compound perturbs processes beyond simple DNA or RNA synthesis. nih.gov This holistic view can uncover novel mechanisms of action and potential off-target effects. core.ac.uk
Design of Highly Selective Probes for Cellular Processes
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov The development of highly selective probes is critical for accurately dissecting biological mechanisms. This compound serves as an excellent scaffold for this purpose.
Future directions in probe design include:
Bifunctional Probes (PROTACs): The azide group can be used to attach a linker connected to an E3 ligase-recruiting molecule. rsc.org If the uridine analog portion of the molecule binds to a specific protein of interest, the resulting bifunctional molecule, or PROTAC (PROteolysis TArgeting Chimera), could induce the targeted degradation of that protein. This would create a powerful tool for studying protein function through acute depletion rather than inhibition. nih.gov
Activity-Based Probes: By designing derivatives that covalently bind to the active site of a target enzyme only when it is in a specific conformational state, researchers can create probes that report on enzyme activity rather than just presence.
Tunable Multivalent Probes: Research has shown that multivalent probes—molecules with multiple binding sites—can be designed to "superselectively" target cells based on the density of receptors on their surface. nih.gov By polymerizing or conjugating this compound derivatives, it may be possible to create multivalent probes that selectively bind to cells with high levels of specific nucleoside transporters or cell-surface enzymes, enabling highly specific cell targeting for imaging or therapeutic delivery. nih.gov
Table 2: Potential Probe Applications
| Probe Type | Design Principle | Potential Application for this compound |
| Metabolic Labeling Probe | Incorporation into biomolecules during synthesis, followed by detection via click chemistry. jenabioscience.com | To label and track newly synthesized RNA for studying transcription, localization, and turnover. |
| Bifunctional Probe (e.g., PROTAC) | Links a target-binding molecule to an E3 ligase recruiter to induce protein degradation. nih.gov | To create tools for the targeted degradation of specific uridine-binding proteins. |
| Multivalent Probe | Uses multiple, low-affinity interactions to achieve high-avidity, selective binding to surfaces with high receptor density. nih.gov | To design probes that selectively target cells overexpressing certain nucleoside transporters or enzymes. |
Overcoming Research Challenges in Nucleoside Analog Development
The development of any new nucleoside analog, including derivatives of this compound, faces several well-established hurdles. Future research must proactively address these challenges.
Mechanisms of Resistance: Cancer cells and viruses can develop resistance to nucleoside analogs through several mechanisms. nih.gov These include:
Impaired Cellular Uptake: Downregulation of nucleoside transporters like hENT1. nih.gov
Deficient Activation: Mutations or loss of expression of activating kinases like dCK. nih.govnih.gov
Increased Inactivation: Upregulation of catabolizing enzymes like cytidine (B196190) deaminase (CDA). nih.gov Future research must characterize the susceptibility of this compound to these resistance pathways and design strategies to circumvent them. One successful strategy has been the "ProTide" approach, where a phosphoramidate (B1195095) moiety is attached to the nucleoside to bypass the need for initial kinase activation and protect the molecule from degradation. aacrjournals.org
Achieving Target Selectivity: A significant challenge is designing analogs that are selectively activated in target cells (e.g., cancer cells) while remaining inert in healthy cells to minimize toxicity. The unique structural features of this compound could potentially be exploited to achieve greater selectivity for viral or cancer-specific enzymes over their human counterparts.
Addressing these challenges through a combination of innovative synthetic chemistry, enzyme engineering, and a deep understanding of cellular biology will be crucial for realizing the full potential of this compound and related nucleoside analogs in science and medicine. academie-sciences.fr
常见问题
Q. What are the recommended methods for synthesizing 5'-Azido-5'-deoxy-2'-O-methyluridine in a laboratory setting?
The synthesis involves sequential modifications of the nucleoside backbone. A common approach includes:
- Tritylation of the hydroxyl group using trityl chloride in pyridine.
- Mesylation with methanesulfonyl chloride to introduce a leaving group.
- Azide substitution via reaction with lithium azide in DMF.
- Deprotection using refluxing acetic acid to yield the final product. Similar protocols for azide-containing nucleosides emphasize catalytic hydrogenation (e.g., Pd/C in ethanol) for deprotection steps .
Q. How should researchers prepare stock solutions of this compound for in vitro experiments?
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Powder : Store at -20°C for ≤3 years or 4°C for ≤2 years.
- Solvent-based solutions : Store at -80°C for ≤6 months or -20°C for ≤1 month. Short-term room-temperature storage during shipping is permissible .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Experimental design : Perform kinetic stability studies using HPLC to monitor degradation products under controlled pH (e.g., 4–9) and temperatures (e.g., 25°C, 37°C).
- Data interpretation : Compare degradation rates to establish Arrhenius plots for shelf-life predictions. Existing storage guidelines (-80°C long-term) should be validated empirically for novel conditions .
Q. What methodological considerations are critical for ensuring reproducibility in studies involving this compound?
- Documentation : Report exact solvent ratios (e.g., DMSO:PEG300:Tween-80), mixing sequences, and sonication parameters.
- Characterization : Provide full NMR (¹H, ¹³C), MS, and HPLC data for purity verification. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include key data in the main text and supplementary files for reproducibility .
Q. How should discrepancies in the biological activity data of this compound reported in different studies be addressed?
- Variable analysis : Compare solvent systems (e.g., DMSO purity), concentrations, and biological models (e.g., cell lines vs. in vivo).
- Resolution : Replicate experiments using standardized protocols (e.g., fixed stock preparation methods) and cross-validate results in independent labs. Contradictions may arise from azide group reactivity under assay conditions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- GHS compliance : Classified as a mutagen (Category 1B) and reproductive toxin (Category 2).
- Protocols : Use PPE (gloves, goggles), conduct work in a fume hood, and follow institutional guidelines for azide waste disposal. Emergency measures should align with OSHA HCS standards .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Core methods : NMR (¹H, ¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%).
- Novel compounds : Include melting points, elemental analysis, and comparison to spectral databases. Journals require full characterization for new derivatives .
Q. How is this compound utilized in mechanistic studies of nucleoside analogs?
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